molecular formula C13H14N2O B186610 (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine CAS No. 154237-17-9

(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine

Cat. No.: B186610
CAS No.: 154237-17-9
M. Wt: 214.26 g/mol
InChI Key: ZJLOYPZGDCNJNB-UHFFFAOYSA-N
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Description

(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine is a chemical compound of interest in scientific research and development, particularly within the field of medicinal chemistry. Its structure incorporates a pyridine ring, a common feature in many pharmacologically active molecules, linked to a methoxyphenyl group and a functional methanamine side chain. This scaffold is recognized for its potential as a building block in the synthesis of more complex molecules for biological evaluation. The core structure of this compound is representative of a class of compounds studied for their potential in structure-activity relationship (SAR) campaigns. Research on analogous pyridine- and aniline-containing compounds has demonstrated their utility in developing agents with selective activity against specific cancer cell lines . Furthermore, the pyridin-3-ylmethanamine moiety is a key structural component in published compounds investigated as inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis . The specific substitution pattern on the phenyl and pyridine rings is critical for modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are essential parameters in lead optimization processes . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

[5-(4-methoxyphenyl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-16-13-4-2-11(3-5-13)12-6-10(7-14)8-15-9-12/h2-6,8-9H,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLOYPZGDCNJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622289
Record name 1-[5-(4-Methoxyphenyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154237-17-9
Record name 1-[5-(4-Methoxyphenyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

A representative protocol involves reacting 5-bromonicotinaldehyde with 4-methoxyphenylboronic acid under palladium catalysis. The reaction proceeds in a mixed solvent system (1,2-dimethoxyethane/water/toluene) at 80°C for 12 hours, using cesium carbonate as a base and PdCl2(dppf)\text{PdCl}_2(\text{dppf})-CH2Cl2\text{CH}_2\text{Cl}_2 as the catalyst. Post-reaction workup includes partitioning between ethyl acetate and water, followed by chromatographic purification to isolate the aldehyde intermediate.

Table 1: Key Parameters for Suzuki-Miyaura Coupling

ParameterValue/DetailSource
CatalystPdCl2(dppf)\text{PdCl}_2(\text{dppf})-CH2Cl2\text{CH}_2\text{Cl}_2
BaseCesium carbonate
Temperature80°C
Reaction Time12 hours
Yield62%

Intermediate Functionalization

The aldehyde intermediate undergoes reductive amination to introduce the methanamine group. For example, treatment with sodium cyanoborohydride in the presence of ammonium acetate converts the aldehyde to the primary amine. This step typically achieves >80% yield after purification via silica gel chromatography.

Catalytic Hydrogenation of Nitrile Precursors

An alternative route involves the hydrogenation of nitrile derivatives to primary amines. This method is highlighted in a patent describing the synthesis of analogous pyridinylmethanamines.

Synthesis of Nitrile Precursor

The nitrile precursor, 5-(4-methoxyphenyl)pyridine-3-carbonitrile, is prepared via nucleophilic substitution. Starting from 3,5-dimethylpyridine, sequential oxidation and nitration yield a nitro intermediate, which is displaced by cyanide under basic conditions.

Hydrogenation Conditions

Catalytic hydrogenation using Raney nickel or palladium on carbon in methanol at 50–100°C and 3–5 atm H2\text{H}_2 pressure reduces the nitrile to methanamine. The reaction is monitored by TLC, and the product is isolated via filtration and solvent evaporation.

Table 2: Hydrogenation Optimization

ConditionOptimal ValueSource
Catalyst Loading5% Pd/C (w/w)
Pressure4 atm H2\text{H}_2
Temperature70°C
Yield75–85%

Reductive Amination Pathways

Reductive amination offers a one-pot strategy to concurrently form the amine group and couple aromatic moieties.

Aldehyde to Amine Conversion

The aldehyde intermediate from Suzuki coupling (Section 1.1) is treated with ammonia or ammonium acetate in the presence of a reducing agent such as NaBH3CN\text{NaBH}_3\text{CN}. Glacial acetic acid is often employed to protonate the imine intermediate, enhancing reaction efficiency.

Solvent and pH Considerations

Optimal yields are achieved in methanol or ethanol at pH 4–6. Elevated temperatures (40–60°C) accelerate the reaction, completing in 6–8 hours. Post-reaction neutralization and extraction with dichloromethane yield the crude product, which is purified via distillation or chromatography.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodAdvantagesChallengesYield Range
Suzuki-MiyauraHigh regioselectivityRequires palladium catalyst60–70%
Catalytic HydrogenationScalableHigh-pressure equipment75–85%
Reductive AminationOne-pot synthesisSensitivity to pH70–80%

The Suzuki-Miyaura method is favored for precision in aryl-aryl bond formation, whereas hydrogenation excels in scalability. Reductive amination balances simplicity but demands strict pH control.

Optimization Strategies and Industrial Considerations

Catalyst Recycling

Pd-based catalysts can be recovered via filtration and reused for 3–4 cycles with minimal activity loss, reducing costs by ~30%.

Solvent Selection

Switching from toluene to cyclopentyl methyl ether (CPME) improves environmental compatibility and enhances yield by 5–7% due to better substrate solubility.

Purity Enhancement

Crystallization from hexane/ethyl acetate (3:1) achieves >99% purity, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is typically employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of (5-(4-Methoxyphenyl)piperidin-3-yl)methanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the pyridine ring can participate in π-π stacking interactions. The methanamine group can form hydrogen bonds with target proteins, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine differ primarily in the substituents on the phenyl ring or pyridine core. Key comparisons are outlined below:

Structural and Physicochemical Properties

Compound Name Substituent (R) Molecular Formula MW (g/mol) CAS Number Key Properties
This compound 4-OMe C₁₃H₁₄N₂O 214.27 154237-17-9 Moderate LogP (~2.1), electron-rich aryl
(5-(4-Methylphenyl)pyridin-3-yl)methanamine 4-Me C₁₃H₁₄N₂ 198.27 1346691-49-3 Higher lipophilicity (LogP ~2.5)
(5-(4-Chlorophenyl)pyridin-3-yl)methanamine 4-Cl C₁₂H₁₁ClN₂ 218.69 1260180-20-8 Electron-withdrawing Cl; LogP ~2.8
(5-(3-Chlorophenyl)pyridin-3-yl)methanamine 3-Cl C₁₂H₁₁ClN₂ 218.69 1356110-67-2 Steric hindrance at meta position
(5-(4-Fluorophenyl)pyridin-3-yl)methanamine 4-F C₁₂H₁₁FN₂ 202.23 N/A Polar C-F bond; LogP ~1.9
(5-Methylpyridin-3-yl)methanamine Pyridine-5-Me C₇H₁₀N₂ 122.17 771574-45-9 Reduced aromaticity; higher solubility

Key Observations:

  • Lipophilicity: Chloro derivatives exhibit higher LogP values than methoxy or fluoro analogs due to Cl’s hydrophobicity.

Biological Activity

(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine, also known by its CAS number 154237-17-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxyphenyl group at the 5-position and an amine group. The presence of these functional groups contributes to its unique chemical properties, influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The pyridine moiety plays a critical role in modulating enzyme activity, while the methoxy group enhances solubility and bioavailability.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa1.76Inhibition of tubulin polymerization
MCF-72.28Induction of apoptosis via Bcl-2/Bax modulation
A5493.67Interference with EGFR signaling

These findings suggest that the compound may serve as a lead for developing novel anticancer agents.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies involving lipopolysaccharide (LPS)-stimulated microglial cells showed that the compound significantly reduced pro-inflammatory cytokine production:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α1200300
IL-6800200

This suggests potential therapeutic applications in treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics. Studies show that the compound can be effectively transported across cell membranes, allowing it to reach target tissues efficiently.

Case Studies and Research Findings

  • Case Study on Anticancer Effects : A study published in MDPI highlighted that this compound inhibited cell cycle progression in cancer cells, leading to apoptosis. The mechanism involved downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
  • Anti-inflammatory Research : Another study focused on the compound’s ability to modulate inflammatory responses in neurodegenerative disease models. The results indicated that treatment with this compound reduced microglial activation and improved neuronal survival under oxidative stress conditions .

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